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For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly referred to as 18:0

(9,10-dibromo) PC, is a synthetically modified phospholipid that serves as a powerful tool in

biophysical and structural biology research. This brominated phosphatidylcholine is particularly

valuable for investigating the structure and function of membrane-associated proteins and lipid

bilayers. The introduction of bromine atoms onto the acyl chains of the stearic acid moieties

provides a unique set of properties that are leveraged in advanced analytical techniques such

as fluorescence quenching and X-ray anomalous diffraction. This guide provides a

comprehensive overview of the technical details, experimental applications, and methodologies

associated with the use of 18:0 (9,10-dibromo) PC.

Physicochemical Properties
18:0 (9,10-dibromo) PC is a derivative of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC),

with two bromine atoms attached to each of the stearoyl chains at the 9th and 10th carbon

positions. These heavy atoms significantly alter the electron density of the acyl chains without

dramatically changing the overall physicochemical behavior of the lipid compared to its

unsaturated counterparts.
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Property Value References

Full Chemical Name
1,2-di-(9,10-dibromo)stearoyl-

sn-glycero-3-phosphocholine
[1][2]

Synonyms
18:0 (9,10-dibromo) PC,

di(9,10-dibromo)stearoyl PC
[1]

CAS Number 217075-01-9 [1][2]

Molecular Formula C44H84Br4NO8P [1]

Molecular Weight 1105.73 g/mol [1]

Physical State Powder or solid [1]

Purity Typically >99% [1]

Storage -20°C in a dry environment [1]

Solubility

Soluble in chloroform and

other organic solvents. Forms

vesicles in aqueous solutions.

[3]

Hydrophobic Thickness of

Bilayer
~27 Å

Average Distance of Br from

Glycerol Backbone
~7.2 Å

Key Applications and Experimental Protocols
The unique properties of 18:0 (9,10-dibromo) PC make it an invaluable tool in two primary

areas of membrane research: fluorescence quenching for determining the depth of membrane

penetration and X-ray anomalous diffraction for high-resolution structural studies of lipid

bilayers.

Fluorescence Quenching Parallax Method
Principle: The parallax method is a fluorescence quenching technique used to determine the

depth of a fluorescent probe within a lipid membrane.[4][5][6] By incorporating a quencher, in

this case, the bromine atoms of 18:0 (9,10-dibromo) PC, at a known depth within the
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membrane, the quenching of a nearby fluorophore can be measured. By using a series of

brominated lipids with bromine atoms at different positions along the acyl chain, a depth profile

of the fluorophore can be constructed.

Experimental Protocol:

Liposome Preparation:

Prepare a lipid mixture containing the desired ratio of a non-brominated matrix lipid (e.g.,

1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) and 18:0 (9,10-dibromo) PC in an

organic solvent (typically chloroform).

The protein or peptide of interest, containing an intrinsic (e.g., tryptophan) or extrinsic

fluorophore, is added to the lipid mixture.

The organic solvent is evaporated under a stream of nitrogen to form a thin lipid film on

the wall of a glass vial.

The lipid film is further dried under vacuum for at least 2 hours to remove any residual

solvent.

The lipid film is hydrated with an appropriate aqueous buffer by vortexing, resulting in the

formation of multilamellar vesicles (MLVs).

To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected

to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane

with a specific pore size (e.g., 100 nm).[7][8][9]

Fluorescence Measurement:

The fluorescence emission spectrum of the fluorophore-containing protein or peptide in

the liposomes is recorded in the absence of the brominated lipid (100% matrix lipid). This

serves as the reference (F₀).

The fluorescence emission spectrum is then recorded for samples containing increasing

mole fractions of 18:0 (9,10-dibromo) PC.
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The degree of fluorescence quenching (F/F₀) is calculated for each concentration of the

quencher.

Data Analysis (Parallax Method):

The quenching data is analyzed using the parallax method equations to calculate the

distance of the fluorophore from the center of the bilayer. This involves comparing the

quenching efficiencies of lipids brominated at different depths.[4]

Liposome Preparation Fluorescence Measurement Data Analysis

Mix Lipids and Fluorophore-labeled Protein in Organic Solvent Evaporate Solvent to Form Lipid Film Hydrate Film with Aqueous Buffer to form MLVs Extrude to form LUVs Measure Fluorescence of Control (0% Brominated Lipid) Measure Fluorescence with Increasing Concentrations of 18:0 (9,10-dibromo) PC Calculate Quenching Efficiency Apply Parallax Method Equations Determine Fluorophore Depth

Click to download full resolution via product page

Fluorescence Quenching Parallax Method Workflow.

X-ray Anomalous Diffraction
Principle: X-ray anomalous diffraction is a technique used to determine the phases of diffracted

X-rays, which is a major challenge in crystallography.[10][11][12] By using atoms that exhibit

significant anomalous scattering at specific X-ray wavelengths (in this case, bromine), the

phase information can be retrieved. 18:0 (9,10-dibromo) PC is used to label lipid bilayers,

allowing for the direct determination of the electron density profile of the membrane.[10][11]

Experimental Protocol:

Sample Preparation:

18:0 (9,10-dibromo) PC is dissolved in a suitable organic solvent (e.g., chloroform or a

mixture of chloroform and trifluoroethanol).

The lipid solution is deposited onto a flat substrate (e.g., a silicon wafer) to form a thin,

uniform film.

The solvent is evaporated under a stream of nitrogen and then under vacuum.
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The lipid film is hydrated in a controlled humidity chamber to form well-oriented lipid

multilayers. The hydration level can be controlled to induce different lipid phases.

X-ray Diffraction Data Collection:

The hydrated lipid sample is mounted on a goniometer in an X-ray beamline, typically at a

synchrotron source which provides tunable X-ray wavelengths.

Diffraction patterns are collected at multiple X-ray wavelengths around the bromine K-

absorption edge. This is crucial for maximizing the anomalous signal.

The sample is typically rotated during data collection to obtain a complete diffraction

pattern.

Data Analysis:

The intensities of the Bragg reflections are measured from the diffraction patterns at each

wavelength.

The anomalous scattering factors for bromine are used to solve the phase problem and

calculate the electron density profile of the lipid bilayer.

This allows for the precise localization of the bromine atoms and, by extension, the

conformation of the lipid acyl chains within the bilayer.

Sample Preparation Data Collection Data Analysis

Dissolve 18:0 (9,10-dibromo) PC in Organic Solvent Deposit on Substrate to Form Thin Film Evaporate Solvent Hydrate in Controlled Humidity Chamber Mount Sample in X-ray Beamline Collect Diffraction Patterns at Multiple Wavelengths Measure Bragg Reflection Intensities Solve Phase Problem using Anomalous Scattering Data Calculate Electron Density Profile
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X-ray Anomalous Diffraction Workflow.

Signaling Pathways and Logical Relationships
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While 18:0 (9,10-dibromo) PC is not directly involved in signaling pathways as an endogenous

molecule, its use in research helps to elucidate the structural basis of signaling events at the

membrane. For example, by determining the precise location and orientation of a

transmembrane receptor's domains, researchers can infer how ligand binding might induce

conformational changes that propagate a signal across the membrane.

The logical relationship in its application is based on the principle of using a labeled molecule

to probe the structure of a larger assembly.

18:0 (9,10-dibromo) PC
(Brominated Lipid Probe)

Membrane System
(e.g., Liposome with embedded protein)

Incorporated into

Biophysical Technique
(Fluorescence Quenching or X-ray Diffraction)

Analyzed by

Structural Information
(Protein depth, lipid packing, electron density)

Yields

Understanding of Biological Function
(e.g., Mechanism of membrane protein action, lipid-protein interactions)

Leads to

Click to download full resolution via product page

Logical relationship of 18:0 (9,10-dibromo) PC in research.
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Conclusion
18:0 (9,10-dibromo) PC is a highly specialized and powerful tool for researchers in membrane

biology, biophysics, and drug development. Its ability to act as a heavy-atom label for X-ray

diffraction and as a quencher for fluorescence studies provides a unique avenue for obtaining

high-resolution structural and topographical information about membrane proteins and lipid

bilayers. The detailed experimental protocols and the understanding of the underlying

principles outlined in this guide are intended to facilitate the effective use of this valuable

research reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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